(6-Bromo-4-methoxypyridin-2-YL)acetic acid
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Overview
Description
(6-Bromo-4-methoxypyridin-2-YL)acetic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 4th position, and an acetic acid moiety at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-4-methoxypyridin-2-YL)acetic acid typically involves the bromination of 4-methoxypyridine followed by the introduction of the acetic acid moiety. One common method includes the use of bromine and a suitable solvent to achieve bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: (6-Bromo-4-methoxypyridin-2-YL)acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
(6-Bromo-4-methoxypyridin-2-YL)acetic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Bromo-4-methoxypyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The acetic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
- 6-Bromo-2,4-dimethylpyridine-3-boronic acid
- 6-Bromo-4-methylpyridine-3-boronic acid
Comparison: Compared to these similar compounds, (6-Bromo-4-methoxypyridin-2-YL)acetic acid is unique due to the presence of the methoxy group at the 4th position and the acetic acid moiety at the 2nd position.
Properties
Molecular Formula |
C8H8BrNO3 |
---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
2-(6-bromo-4-methoxypyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8BrNO3/c1-13-6-2-5(3-8(11)12)10-7(9)4-6/h2,4H,3H2,1H3,(H,11,12) |
InChI Key |
DNBIRNDUPRLISM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)Br)CC(=O)O |
Origin of Product |
United States |
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